molecular formula C21H24FN5O B12251212 N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

Cat. No.: B12251212
M. Wt: 381.4 g/mol
InChI Key: MVVRGDVHZHACKD-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a piperidine moiety, and a pyrimidine core, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C21H24FN5O

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine

InChI

InChI=1S/C21H24FN5O/c1-26(20-18(22)19(15-6-7-15)23-13-24-20)12-14-8-10-27(11-9-14)21-25-16-4-2-3-5-17(16)28-21/h2-5,13-15H,6-12H2,1H3

InChI Key

MVVRGDVHZHACKD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC3=CC=CC=C3O2)C4=NC=NC(=C4F)C5CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine moiety is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

The final step involves coupling the benzoxazole-piperidine intermediate with a pyrimidine derivative under controlled conditions. This step may require the use of catalysts, such as palladium or copper, to facilitate the coupling reaction. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic processes in which the enzyme is involved .

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}amine
  • N- (benzo[d]thiazol-2-yl)-2- [phenyl (2-(piperidin-1-yl)ethylamino]benzamides
  • N- {1- [2- (1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N- (4-fluorobenzyl)-2- [4- (1,2,4-triazol-4-yl)phenyl]acetamide

Uniqueness

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-5-fluoro-N-methylpyrimidin-4-amine is unique due to its combination of a benzoxazole ring, a piperidine moiety, and a pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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